1-Oxaspiro[2.3]hexane-2-methanol
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Overview
Description
1-Oxaspiro[23]hexane-2-methanol is a unique organic compound characterized by its spirocyclic structure This compound features a six-membered ring fused with a three-membered ring, with an oxygen atom incorporated into the larger ring The presence of a hydroxyl group attached to the methanol moiety adds to its chemical versatility
Preparation Methods
The synthesis of 1-Oxaspiro[2.3]hexane-2-methanol can be achieved through several synthetic routes. One common method involves the reaction of a suitable epoxide with a nucleophile under controlled conditions. For instance, the reaction of 1-oxaspiro[2.3]hexane with methanol in the presence of a strong base can yield this compound. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and selectivity.
Chemical Reactions Analysis
1-Oxaspiro[2.3]hexane-2-methanol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[2.3]hexane-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[2.3]hexane-2-methanol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The hydroxyl group plays a crucial role in these interactions, facilitating binding to specific sites on enzymes or receptors. The spirocyclic structure also contributes to its unique reactivity and stability.
Comparison with Similar Compounds
1-Oxaspiro[2.3]hexane-2-methanol can be compared with other spirocyclic compounds such as:
1-Oxaspiro[2.3]hexane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Azaspiro[2.3]hexane: Contains a nitrogen atom instead of oxygen, leading to distinct chemical properties.
Spiro[2.3]hexane: Hydrocarbon analogue with different strain energy and reactivity.
The presence of the hydroxyl group in 1-Oxaspiro[2
Properties
CAS No. |
229330-47-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-oxaspiro[2.3]hexan-2-ylmethanol |
InChI |
InChI=1S/C6H10O2/c7-4-5-6(8-5)2-1-3-6/h5,7H,1-4H2 |
InChI Key |
QRGINAFHFRKJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(O2)CO |
Origin of Product |
United States |
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